1-((苄氧基)甲基)环丙烷-1-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

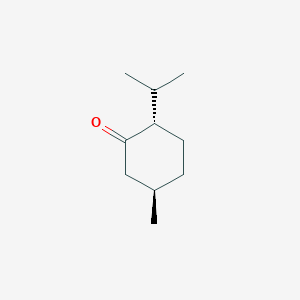

The synthesis of cyclopropane carbaldehydes, including compounds similar to 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde, can be achieved through multiple pathways. A notable method involves TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes with alcohols for the construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans, demonstrating the versatility of cyclopropane carbaldehydes in synthetic chemistry (Kumar, Dey, & Banerjee, 2018).

Molecular Structure Analysis

The molecular structure of cyclopropane carbaldehydes plays a crucial role in their reactivity and the type of chemical reactions they undergo. The cyclopropane ring introduces strain into the molecule, which can significantly influence its chemical behavior. For example, the photoreduction of cycloalkanecarbaldehydes reveals the impact of the cyclopropane ring on the molecule's reactivity under photochemical conditions (Funke & Cerfontain, 1976).

Chemical Reactions and Properties

Cyclopropane carbaldehydes undergo a variety of chemical reactions, including nucleophilic additions with high stereoselectivity due to their unique structural elements. For instance, the unusual 1,4-chelation-controlled nucleophilic addition to aldehydes showcases the specific reactivity patterns of cyclopropane carbaldehydes (Kazuta, Abe, Yamamoto, Matsuda, & Shuto, 2004).

科学研究应用

-

1H-Indole-3-Carbaldehyde Derivatives

- Application : These derivatives are essential and efficient chemical precursors for generating biologically active structures .

- Method : The derivatives are used in multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

- Results : The use of these derivatives in MCRs has been highlighted in recent applications from 2014 to 2021, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

-

- Application : Used to extend the postharvest storage of Japanese plum (Prunus salicina Lindl. cv. Tegan Blue), which has a short shelf life limiting its export potential .

- Method : The effects of 1.0 μL·L −1 1-MCP and modified atmosphere packaging (MAP), alone or in combination, on quality of mature Japanese plum fruit during storage (0 ± 1 °C and 90% ± 5% relative humidity) were investigated .

- Results : 1-MCP application in combination with MAP after 5 and 7 weeks of storage delayed the fruit ripening by 10 and 8 days in contrast with control fruit, respectively .

-

- Application : Cyclopropenes are readily accessible strained carbocycles that show a diverse range of reactivities .

- Method : This includes reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .

- Results : The transformations of cyclopropenes have attracted the attention of organic chemists for decades .

-

1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride

- Application : This compound is likely used as a reagent in organic synthesis, although specific applications are not detailed .

- Method : The exact methods of application or experimental procedures would depend on the specific synthesis being performed .

- Results : The outcomes would also depend on the specific synthesis, but the use of this compound likely facilitates the formation of certain chemical structures .

安全和危害

Specific safety and hazard information for 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is not provided in the search results. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

未来方向

The future directions of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde are not explicitly mentioned in the search results. However, given its role as an intermediate in the synthesis of Montelukast, ongoing research into improving the synthesis and effectiveness of Montelukast may involve this compound1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.

属性

IUPAC Name |

1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMAZJJITMLCYIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

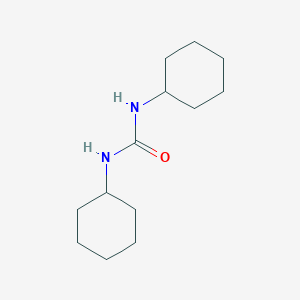

C1CC1(COCC2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

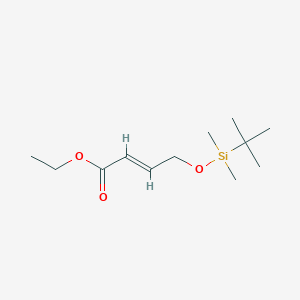

![2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B42960.png)

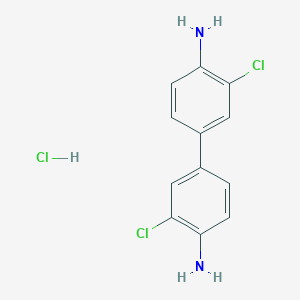

![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)